molecular formula C19H14ClN3OS B2426883 9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-21-5

9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2426883
CAS No.: 899746-21-5
M. Wt: 367.85
InChI Key: SLFHGNARAIBYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 899746-21-5) is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

The molecular formula of the compound is C19H14ClN3OSC_{19}H_{14}ClN_{3}OS with a molecular weight of 367.9 g/mol. The structure contains a pyrazolo[1,5-c][1,3]oxazine core, which is known for its diverse biological activities.

PropertyValue
CAS Number899746-21-5
Molecular FormulaC19H14ClN3OS
Molecular Weight367.9 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Properties

Research indicates that compounds with pyrazoline and thiazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of pyrazoline have shown efficacy against various bacterial strains by inhibiting bacterial growth and biofilm formation. The compound may exhibit similar properties due to its structural features that allow for interaction with microbial enzymes and cell membranes .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoline derivatives has been extensively documented. For example, certain analogues have demonstrated IC50 values in the low micromolar range against cyclooxygenase (COX) enzymes. The structural modifications at specific positions on the pyrazoline ring influence their potency as COX inhibitors. The presence of electron-withdrawing groups has been linked to increased anti-inflammatory activity, suggesting that the chlorinated pyridine and thiophene moieties in this compound could enhance its therapeutic profile .

Antitumor and Antiviral Activities

Compounds similar to this compound have also been evaluated for antitumor activity. Studies have shown that modifications to the pyrazoline structure can lead to significant inhibition of tumor cell proliferation. Additionally, some derivatives have been investigated for their antiviral properties against HIV and other viruses, indicating a broad spectrum of potential applications in treating infectious diseases .

Structure–Activity Relationship (SAR)

The SAR studies reveal that the biological activity of pyrazoline derivatives is highly dependent on the substitution pattern around the core structure. Key findings include:

  • Electron-Withdrawing Groups : The presence of groups such as -CF3 or -Cl enhances enzyme inhibition.
  • Positioning of Substituents : Variations at the N-1 and C-3 positions significantly affect the pharmacological profile.

For instance, compounds with a trifluoromethyl group at specific positions showed enhanced inhibitory activities against α-glucosidase and urease enzymes compared to standard drugs like acarbose .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrazoline Derivatives : A series of novel pyrazoline derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The most potent analogues exhibited IC50 values significantly lower than those of existing therapies .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazoline-based compounds could reduce inflammation markers in animal models comparable to established anti-inflammatory drugs like diclofenac .

Properties

IUPAC Name

9-chloro-5-pyridin-3-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-13-5-6-17-14(9-13)16-10-15(18-4-2-8-25-18)22-23(16)19(24-17)12-3-1-7-21-11-12/h1-9,11,16,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFHGNARAIBYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.